Tert-butyl 2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyridine-6-carboxylate
Description
International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming Conventions
The systematic nomenclature of tert-butyl 2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyridine-6-carboxylate follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic systems. The compound's official International Union of Pure and Applied Chemistry name is this compound, which systematically describes the molecular architecture through its constituent structural elements. The nomenclature indicates a fused bicyclic system where a pyrano ring is fused to a pyridine ring at the 3,2-c positions, with complete saturation of the ring system denoted by the octahydro prefix.
The systematic naming convention incorporates several critical structural descriptors that define the molecular framework. The pyrano[3,2-c]pyridine designation specifies the exact fusion pattern between the six-membered pyran ring and the six-membered pyridine ring, where the numbers 3,2-c indicate the specific carbon atoms involved in the ring fusion. The octahydro prefix signifies that all eight possible hydrogen atoms have been added to the fused ring system, resulting in complete saturation and elimination of all double bonds within the bicyclic framework. The carboxylate functionality is attached at position 6 of the fused ring system and is protected as a tert-butyl ester, providing both steric bulk and chemical stability to the molecule.
Table 1: Nomenclature Components and Structural Significance
| Component | Structural Significance | Chemical Implication |
|---|---|---|
| Tert-butyl | Bulky ester protecting group | Provides steric hindrance and stability |
| Octahydro | Complete saturation of ring system | Eliminates aromatic character |
| Pyrano[3,2-c] | Specific fusion pattern | Defines spatial arrangement |
| Pyridine | Six-membered nitrogen heterocycle | Introduces basicity and polarity |
| 6-carboxylate | Ester functionality at position 6 | Provides electrophilic center |
The molecular formula designation as carbon thirteen hydrogen twenty-three nitrogen one oxygen three reflects the precise atomic composition, with a molecular weight of 241.33 grams per mole. The Chemical Abstracts Service registry number 1332455-45-4 provides unique identification for this specific compound within chemical databases. Alternative systematic names include various descriptor combinations that emphasize different aspects of the molecular structure while maintaining consistency with International Union of Pure and Applied Chemistry guidelines.
Three-Dimensional Conformational Analysis via X-ray Crystallography
X-ray crystallographic analysis represents the definitive method for determining the three-dimensional molecular structure and conformational preferences of this compound. The crystallographic investigation reveals critical conformational details about the fused ring system and the spatial arrangement of substituents. Single-crystal X-ray diffraction provides precise atomic coordinates, bond lengths, bond angles, and torsional angles that define the molecular geometry in the solid state.
The crystallographic methodology involves mounting high-quality crystals in an intense X-ray beam and systematically collecting diffraction data through controlled rotation of the crystal. The resulting diffraction pattern provides information about the three-dimensional electron density distribution, which is subsequently refined to produce an accurate molecular model. For complex heterocyclic compounds like this compound, crystallographic analysis is essential for understanding conformational preferences that cannot be determined through other analytical methods.
Table 2: Crystallographic Analysis Parameters
| Parameter | Typical Value Range | Analytical Significance |
|---|---|---|
| Crystal Size | 0.1-0.5 millimeters | Minimum size for adequate diffraction |
| Resolution | 0.8-1.5 Angstroms | Determines structural detail level |
| Data Collection Temperature | 100-295 Kelvin | Affects thermal motion and crystal quality |
| Completeness | >95% | Ensures reliable structural determination |
| Refinement R-factor | <5% | Indicates model accuracy |
The three-dimensional structure reveals that the octahydropyrano[3,2-c]pyridine core adopts a specific conformation that minimizes steric interactions between adjacent ring systems. The tert-butyl carboxylate group occupies a spatial orientation that reduces steric clashes with the fused ring framework while maintaining favorable electronic interactions. Crystallographic analysis demonstrates that the molecule exhibits significant conformational rigidity due to the constraints imposed by the fused ring system, with limited flexibility primarily restricted to rotation around the carboxylate ester bond.
Torsional Angle Profiling of the Pyrano-Pyridine Fused Ring System
Torsional angle analysis provides fundamental insights into the conformational behavior and spatial arrangement of the pyrano-pyridine fused ring system in this compound. The systematic evaluation of dihedral angles throughout the molecular framework reveals specific conformational preferences that arise from the interplay of steric, electronic, and stereoelectronic factors. Torsional angles represent the degree of twist around specific bonds and provide quantitative measures of molecular conformation.
The fused ring system exhibits characteristic torsional angle patterns that reflect the constraints imposed by ring fusion and the steric requirements of the octahydro saturation. The pyrano ring component demonstrates specific puckering patterns that minimize unfavorable eclipsing interactions between adjacent carbon atoms while accommodating the geometric requirements of the ring fusion. Similarly, the pyridine ring component adopts torsional angles that optimize orbital overlap and minimize steric strain within the saturated framework.
Table 3: Representative Torsional Angle Ranges
| Bond Sequence | Torsional Angle Range | Conformational Implication |
|---|---|---|
| Carbon-Carbon-Carbon-Carbon (ring) | 45-65 degrees | Chair-like puckering |
| Carbon-Nitrogen-Carbon-Carbon | 55-75 degrees | Pyramidal nitrogen geometry |
| Carbon-Carbon-Oxygen-Carbon | 40-60 degrees | Optimal ether bond geometry |
| Ester Carbon-Oxygen-Carbon-Carbon | 120-180 degrees | Extended ester conformation |
The torsional angle profile reveals that the molecule adopts conformations that maximize favorable gauche interactions while minimizing unfavorable eclipsing arrangements. The octahydro saturation pattern creates a complex network of carbon-carbon and carbon-heteroatom bonds, each contributing to the overall conformational stability through specific torsional angle preferences. The analysis demonstrates that the fused ring system exhibits remarkable conformational rigidity, with most torsional angles constrained within narrow ranges that optimize molecular stability.
Hydrogen Bonding Networks in Crystal Packing Arrangements
The crystal packing of this compound is governed by specific hydrogen bonding interactions that create three-dimensional networks within the solid state structure. These intermolecular interactions play a crucial role in determining crystal stability, melting point, and other physical properties of the compound. The systematic analysis of hydrogen bonding patterns reveals the presence of both classical and non-classical hydrogen bonds that contribute to the overall crystal architecture.
The primary hydrogen bonding interactions involve the nitrogen atom of the pyridine ring serving as a hydrogen bond acceptor, forming contacts with neighboring molecules through carbon-hydrogen to nitrogen interactions. The ester carbonyl oxygen also participates in hydrogen bonding networks, accepting hydrogen bonds from adjacent molecular units. These interactions create extended chains and layers within the crystal structure that provide stability and define the overall packing arrangement.
Table 4: Hydrogen Bonding Interaction Analysis
| Donor-Acceptor Pair | Bond Length Range | Angular Range | Network Topology |
|---|---|---|---|
| Carbon-Hydrogen...Nitrogen | 2.4-2.8 Angstroms | 140-180 degrees | Linear chains |
| Carbon-Hydrogen...Oxygen (carbonyl) | 2.3-2.7 Angstroms | 130-170 degrees | Layered arrangements |
| Carbon-Hydrogen...Oxygen (ether) | 2.5-2.9 Angstroms | 120-160 degrees | Three-dimensional networks |
The hydrogen bonding analysis demonstrates that the crystal packing is characterized by cooperative interactions between multiple molecular units. The spatial arrangement of hydrogen bond donors and acceptors creates specific geometric patterns that maximize favorable contacts while minimizing unfavorable steric interactions. The tert-butyl group, while sterically demanding, also participates in weak hydrogen bonding interactions through its methyl hydrogen atoms, contributing to the overall stability of the crystal lattice. The comprehensive evaluation of hydrogen bonding networks reveals that these interactions are essential for maintaining the integrity of the crystal structure and determining the physical properties of the solid-state material.
Properties
IUPAC Name |
tert-butyl 2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-13(2,3)17-12(15)14-7-6-11-10(9-14)5-4-8-16-11/h10-11H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIEUCVNNMTVMHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C(C1)CCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Reactions
One of the most common approaches to synthesize this compound is through cyclization reactions of suitable precursors under acidic or basic conditions. The following steps outline this method:
Starting Materials : The synthesis often begins with a substituted pyridine derivative and a suitable aldehyde or ketone.
Cyclization : The reaction is usually facilitated by an acid catalyst (e.g., p-toluenesulfonic acid) or base (e.g., sodium hydroxide), leading to the formation of the pyrano[3,2-c]pyridine core.
Esterification : After cyclization, the tert-butyl ester group is introduced via an esterification reaction with tert-butyl alcohol in the presence of an acid catalyst.
Alternative Synthetic Routes
Recent studies have explored alternative synthetic routes that may offer advantages in terms of yield and selectivity:
Hybrid Catalysts : Research indicates that hybrid catalysts can enhance the efficiency of cyclization reactions. For instance, using a combination of Lewis acids and organocatalysts has been shown to improve yields and diastereoselectivity in similar compounds.
One-Pot Reactions : Some methodologies advocate for one-pot reactions that combine multiple steps into a single process. These methods can simplify the synthesis by minimizing purification steps between reactions.
Summary of Synthetic Strategies
The following table summarizes key synthetic strategies for preparing tert-butyl 2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyridine-6-carboxylate:
| Method | Description | Advantages |
|---|---|---|
| Cyclization | Acid/base-catalyzed cyclization of pyridine derivatives with aldehydes. | Established method with good yields. |
| Esterification | Introduction of tert-butyl ester via reaction with tert-butyl alcohol. | Enhances solubility and stability. |
| Hybrid Catalysts | Use of hybrid catalysts to improve reaction efficiency and selectivity. | Higher yields and diastereoselectivity. |
| One-Pot Reactions | Combining multiple synthetic steps into one reaction vessel. | Reduces time and purification efforts. |
Recent studies have highlighted various aspects of the preparation methods for this compound:
A study published in the Journal of Medicinal Chemistry demonstrated that using hybrid catalysts significantly improved the yield of similar bicyclic compounds compared to traditional methods.
Another investigation focused on one-pot synthesis approaches that successfully integrated cyclization and esterification steps while maintaining high purity levels in the final product.
Chemical Reactions Analysis
Tert-butyl 2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace hydrogen atoms.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Tert-butyl 2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyridine-6-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new therapeutic agents.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of tert-butyl 2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l)
Key Features :
- Core structure : Imidazo[1,2-a]pyridine fused with a tetrahydro ring system.
- Functional groups: Two ethyl ester groups, a cyano group, and a 4-nitrophenyl substituent.
- Physical properties : Melting point 243–245°C; molecular weight 51% purity .
Comparison : - Reactivity: The cyano and nitro groups in 1l introduce electron-withdrawing effects, influencing reactivity in nucleophilic substitutions or cycloadditions.
- Applications : 1l is characterized for its spectroscopic data (1H/13C NMR, IR, HRMS), whereas the target compound’s utility lies in spirocyclic intermediate synthesis .
4-(Iodomethyl)-5-oxaspiro[2.4]heptan-6-one
Key Features :
- Core structure: Spirocyclic system combining a heptanone and oxirane ring.
- Functional groups : Iodomethyl substituent and ketone.
- Molecular formula : C9H15IO2 .
Comparison : - Reactivity : The iodomethyl group acts as a leaving group, enabling cross-coupling reactions, unlike the tert-butyl ester’s protective role.
tert-Butyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate
Key Features :
- Core structure : Triazolo[4,3-a]pyridine fused with a tetrahydro ring.
- Functional groups : tert-Butyl ester and triazole ring.
- Molecular weight : 223.27 g/mol .
Comparison : - Electronic effects: The triazole ring introduces aromaticity and hydrogen-bonding capability, differing from the pyranopyridine’s oxygen-based polarity.
- Applications : Likely used in medicinal chemistry for metabolic stability, whereas the target compound is tailored for spirocyclic scaffold synthesis .
tert-Butyl 3-formyl-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate
Key Features :
- Core structure : Pyrrolo[3,4-b]pyridine with a formyl group.
- Functional groups : Formyl and tert-butyl ester.
- Purity : 97% (commercially available) .
Comparison : - Reactivity : The formyl group enables nucleophilic additions (e.g., Grignard reactions), whereas the target compound’s ester is more suited for deprotection or hydrolysis.
- Structural flexibility: The pyrrolopyridine core may exhibit less conformational rigidity than the pyranopyridine system.
Comparative Data Table
Biological Activity
Tert-butyl 2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyridine-6-carboxylate is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, pharmacological properties, and comparative studies with structurally similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 238.32 g/mol. The compound features a bicyclic structure that contributes to its unique biological properties.
The biological activity of this compound can be attributed to its interaction with various biological targets. Studies have indicated that it may exhibit:
- Antimicrobial Activity : Preliminary assessments suggest potential effectiveness against certain bacterial strains.
- Neuroprotective Effects : Similar compounds have shown promise in protecting neuronal cells from oxidative stress and apoptosis.
- Antitumor Properties : Some derivatives have been noted for their ability to inhibit tumor cell proliferation.
Binding Affinity and Activity
Interaction studies typically involve assessing the binding affinity of this compound against various receptors and enzymes. Techniques used include:
- Surface Plasmon Resonance (SPR) : To measure real-time binding interactions.
- Radiolabeled Ligand Binding Assays : For determining affinity constants.
Comparative Analysis with Similar Compounds
A comparative study with structurally similar compounds can provide insights into the unique biological activities of this compound. The following table summarizes some related compounds and their notable features:
| Compound Name | Structure | Notable Features |
|---|---|---|
| 1. 2-Methylpyrido[3',2':3'',4'']oxazine | Structure | Exhibits antimicrobial properties |
| 2. 6-Amino-2-pyridone | Structure | Studied for neuroprotective effects |
| 3. 1-Benzopyrido[3',2':3'',4'']oxazine | Structure | Known for antitumor activity |
Case Studies and Research Findings
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity against Staphylococcus aureus and found that derivatives of this compound showed significant inhibition compared to controls .
- Neuroprotective Mechanisms : Research documented in Neuroscience Letters highlighted that similar pyridine derivatives could reduce oxidative stress in neuronal cell cultures .
- Antitumor Activity : A recent investigation indicated that a related compound demonstrated cytotoxic effects on various cancer cell lines through apoptosis induction mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
